molecular formula C18H25NO5S B6664509 2-[3-[Methyl-(2-methylsulfonylcyclohexyl)amino]-3-oxopropyl]benzoic acid

2-[3-[Methyl-(2-methylsulfonylcyclohexyl)amino]-3-oxopropyl]benzoic acid

Cat. No.: B6664509
M. Wt: 367.5 g/mol
InChI Key: RUIZEJJYLORRAO-UHFFFAOYSA-N
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Description

This compound features a benzoic acid moiety linked to a cyclohexyl group through a propyl chain, which is further substituted with a methylsulfonyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[Methyl-(2-methylsulfonylcyclohexyl)amino]-3-oxopropyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with a methylsulfonyl group through a sulfonation reaction using methylsulfonyl chloride and a suitable base.

    Amination: The methylsulfonylcyclohexyl intermediate is then reacted with a suitable amine to introduce the amino group.

    Coupling with Benzoic Acid: The amino-functionalized cyclohexyl intermediate is coupled with a benzoic acid derivative through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-[Methyl-(2-methylsulfonylcyclohexyl)amino]-3-oxopropyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the propyl chain can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonyl and amino groups.

    Medicine: Potential use as a drug candidate due to its unique structure and functional groups.

    Industry: As an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[3-[Methyl-(2-methylsulfonylcyclohexyl)amino]-3-oxopropyl]benzoic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[3-[Methyl-(2-methylsulfonylcyclohexyl)amino]-3-oxopropyl]benzoic acid derivatives: Compounds with variations in the substituents on the cyclohexyl or benzoic acid moieties.

    Cyclohexylamines: Compounds with similar cyclohexyl and amino group structures.

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties. The presence of both sulfonyl and amino groups in a single molecule allows for diverse reactivity and potential interactions with biological targets.

Properties

IUPAC Name

2-[3-[methyl-(2-methylsulfonylcyclohexyl)amino]-3-oxopropyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5S/c1-19(15-9-5-6-10-16(15)25(2,23)24)17(20)12-11-13-7-3-4-8-14(13)18(21)22/h3-4,7-8,15-16H,5-6,9-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIZEJJYLORRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1S(=O)(=O)C)C(=O)CCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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